molecular formula C8H18ClNO3 B554945 (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 69320-90-7

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B554945
CAS No.: 69320-90-7
M. Wt: 211.68 g/mol
InChI Key: OWBFRQWDQDYNNF-UHFFFAOYSA-N
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Description

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO3. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of (2S,3R)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

CAS No.

69320-90-7

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxybutanoate;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c1-5(10)6(9)7(11)12-8(2,3)4;/h5-6,10H,9H2,1-4H3;1H

InChI Key

OWBFRQWDQDYNNF-UHFFFAOYSA-N

SMILES

CC(C(C(=O)OC(C)(C)C)[NH3+])O.[Cl-]

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)[NH3+])O.[Cl-]

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O.Cl

Synonyms

69320-90-7; (2S,3R)-tert-Butyl2-amino-3-hydroxybutanoatehydrochloride; H-THR-OTBUHCL; L-Threoninetert-ButylEsterHydrochloride; H-Thr-OtBu.HCl; H-Thr-OtBu??HCl; threonine-t-butylester.HCl; C8H17NO3.HCl; SCHEMBL1825344; CTK5J1635; MolPort-009-680-853; OWBFRQWDQDYNNF-IBTYICNHSA-N; ANW-35633; KM1254; MFCD00672361; AKOS015847180; AM82245; CS15614; AK162700; KB-53408; L-threoninetert.butylesterhydrochloride; SC-09897; AB0072726; TR-023069; FT-0698850

Origin of Product

United States

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